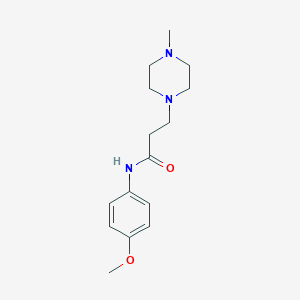![molecular formula C20H18ClN3O2 B248862 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248862.png)
3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one, also known as CEP, is a novel pyrazolopyridine compound with potential applications in scientific research. This compound has been shown to have unique biochemical and physiological effects, making it an interesting subject for further study. In
作用机制
The mechanism of action of 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one is not fully understood, but it is believed to act on various signaling pathways in the body. 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been shown to modulate the activity of several enzymes and receptors, including the NMDA receptor, PI3K/Akt/mTOR pathway, and MAPK/ERK pathway. These pathways are involved in various cellular processes, including cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been shown to have several biochemical and physiological effects, including neuroprotection, anti-inflammatory activity, and anti-tumor activity. In the brain, 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been shown to protect against glutamate-induced excitotoxicity and oxidative stress, which are implicated in neurodegenerative diseases. 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has also been shown to reduce inflammation in various tissues, including the brain and lung. In cancer cells, 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell proliferation and tumor growth.
实验室实验的优点和局限性
3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has several advantages for use in lab experiments, including its high purity and stability. 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one is also relatively easy to synthesize, making it accessible to a wide range of researchers. However, there are also some limitations to using 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one in lab experiments. For example, 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has low solubility in water, which may limit its use in certain assays. Additionally, the mechanism of action of 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one. One area of interest is the development of new derivatives of 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one with improved efficacy and safety profiles. Another area of interest is the identification of the molecular targets of 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one and the elucidation of its mechanism of action. Additionally, further research is needed to explore the potential applications of 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one in various scientific research fields, including neuroscience, cancer research, and drug discovery.
Conclusion:
In conclusion, 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one, or 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one, is a novel pyrazolopyridine compound with potential applications in scientific research. 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has unique biochemical and physiological effects, making it an interesting subject for further study. The synthesis method of 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been optimized to achieve high yields and purity, making it suitable for use in lab experiments. Further research is needed to explore the potential applications of 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one in various scientific research fields, and to identify the molecular targets and mechanism of action of this compound.
合成方法
The synthesis of 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one is a multi-step process that involves the reaction of 4-chloroaniline with ethyl 4-bromobenzoate to form the intermediate compound, 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-3-buten-2-one. This intermediate is then reacted with hydrazine hydrate to form the final product, 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one. The synthesis of 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
科学研究应用
3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been shown to have anti-tumor activity and may be useful in the development of new cancer therapies. In drug discovery, 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
属性
产品名称 |
3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one |
|---|---|
分子式 |
C20H18ClN3O2 |
分子量 |
367.8 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C20H18ClN3O2/c1-2-26-15-9-5-12(6-10-15)16-11-17(25)22-20-18(16)19(23-24-20)13-3-7-14(21)8-4-13/h3-10,16H,2,11H2,1H3,(H2,22,23,24,25) |
InChI 键 |
MZAHBXBXJLSIHJ-UHFFFAOYSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)C2CC(=O)N=C3C2=C(NN3)C4=CC=C(C=C4)Cl |
SMILES |
CCOC1=CC=C(C=C1)C2CC(=O)N=C3C2=C(NN3)C4=CC=C(C=C4)Cl |
规范 SMILES |
CCOC1=CC=C(C=C1)C2CC(=O)N=C3C2=C(NN3)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




methanone](/img/structure/B248780.png)






![1-[(4-Chlorophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B248795.png)




![1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B248805.png)